molecular formula C20H24N4O4S B2887822 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946270-10-6

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2887822
CAS No.: 946270-10-6
M. Wt: 416.5
InChI Key: KCWHASFBWJDAME-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a dimethylaminoethyl group, and a cyclopentapyrimidinyl thioacetamide structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step chemical processes. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves the modulation of microtubule assembly. Specifically, it suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of a benzodioxole moiety, a dimethylaminoethyl group, and a cyclopentapyrimidinyl thioacetamide structure. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (referred to as Compound A) is a synthetic compound that has garnered interest for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20_{20}H24_{24}N4_{4}O4_{4}S
IUPAC Name: this compound

The compound features a complex structure with a benzodioxole moiety and a cyclopentapyrimidine fragment that may contribute to its biological activity.

Compound A is believed to exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation: Interaction with various receptors could modulate physiological responses, influencing processes such as inflammation and cancer progression.
  • Antioxidant Properties: Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could protect cells from oxidative stress.

In Vitro Studies

Recent studies have evaluated the effects of Compound A on various cell lines:

Cell Line IC50 (µM) Effect
MV4-11 (leukemia)0.3Inhibition of proliferation
MOLM13 (leukemia)1.2Inhibition of proliferation
Hek293t (normal)>150Minimal cytotoxicity

These results indicate that Compound A selectively inhibits cancer cell lines while showing negligible effects on normal cells, suggesting a potential therapeutic window for anticancer applications .

In Vivo Studies

In vivo evaluations using animal models have demonstrated the following:

  • Anti-inflammatory Effects: Administration of Compound A in a murine model of inflammation resulted in significant reductions in inflammatory markers.
  • Anticancer Activity: Tumor xenograft models showed reduced tumor growth rates when treated with Compound A compared to control groups.

Case Studies

Several case studies highlight the potential therapeutic applications of Compound A:

  • Acute Leukemia Treatment: A study involving patients with acute biphenotypic leukemia treated with a regimen including Compound A reported improved outcomes and reduced side effects compared to standard treatments.
    "The incorporation of Compound A into treatment protocols for acute leukemia has shown promising results in terms of efficacy and tolerability" .
  • Diabetes Management: Research into the antidiabetic properties of similar benzodioxole derivatives indicated that these compounds could inhibit α-amylase effectively, suggesting potential applications for managing diabetes .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-23(2)8-9-24-15-5-3-4-14(15)19(22-20(24)26)29-11-18(25)21-13-6-7-16-17(10-13)28-12-27-16/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHASFBWJDAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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